Thiacetazone

Übersicht

Beschreibung

Es wurde Ende der 1940er Jahre eingeführt und wurde in Kombination mit anderen Medikamenten verwendet, um Resistenzen gegen stärkere Anti-Tuberkulose-Medikamente wie Isoniazid und Rifampicin zu verhindern . Seine Verwendung ist aufgrund seiner Toxizität und der Verfügbarkeit wirksamerer Medikamente zurückgegangen .

Wirkmechanismus

Target of Action

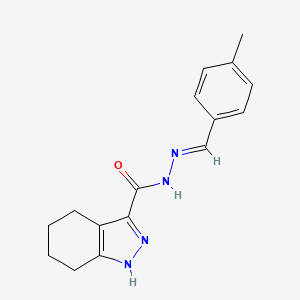

Thiacetazone, also known as Thioacetazone or AMITHIOZONE, is an oral antibiotic primarily used in the treatment of tuberculosis . The exact biological target of this compound has been elusive, but it is thought to interfere with the synthesis of mycolic acid .

Mode of Action

This compound is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . It is believed to interfere with the synthesis of mycolic acid, a key component of the mycobacterial cell wall .

Biochemical Pathways

This compound and its analogues inhibit the cyclopropanation of cell wall mycolic acids in mycobacteria . Mycolic acids are a complex mixture of branched, long-chain fatty acids, and pathogenic mycobacteria carry mycolic acid sub-types that contain cyclopropane rings . The drug causes dramatic changes in the content and ratio of mycolic acids, leading to a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types .

Pharmacokinetics

It is known that this compound is an oral antibiotic, suggesting that it is absorbed through the gastrointestinal tract

Result of Action

The inhibition of mycolic acid synthesis by this compound results in changes to the mycobacterial cell wall, affecting its fluidity and permeability . This disruption can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that this compound can cause severe skin reactions in HIV positive patients . Additionally, the drug’s effectiveness may be influenced by the presence of other anti-tuberculosis drugs, as it is often used in combination with other medications .

Biochemische Analyse

Biochemical Properties

Thiacetazone plays a significant role in biochemical reactions, particularly in the cyclopropanation of cell wall mycolic acids in mycobacteria . It interacts with cyclopropane mycolic acid synthases (CMASs), a family of S-adenosyl-methionine-dependent methyl transferases . These enzymes are responsible for modifying double bonds at specific sites on mycolic acid precursors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the content and ratio of mycolic acids in the cell wall of mycobacteria . This alteration impacts cell envelope permeability, host immunomodulation, and persistence of Mycobacterium tuberculosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting mycolic acid cyclopropanation . It acts directly on CMASs, leading to a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that treatment with this compound results in dramatic changes in the content and ratio of mycolic acids

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of mycolic acids . It interacts with enzymes involved in these pathways, particularly the CMASs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Thioacetazon kann durch die Reaktion von Thiosemicarbazid mit 4-Acetylaminobenzaldehyd synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Ethanol als Lösungsmittel und Eisessig als Katalysator . Die Reaktionsbedingungen umfassen das Rühren der Mischung bei Raumtemperatur für mehrere Stunden, bis das Produkt ausfällt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Thioacetazon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Reinigungssystemen trägt dazu bei, eine gleichbleibende Qualität zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thioacetazon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Thioacetazon kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Es kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Thioacetazon kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Carbonylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter milden Bedingungen mit Thioacetazon reagieren.

Hauptsächlich gebildete Produkte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Thioacetazon wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Industrie: Thioacetazon-Derivate werden bei der Synthese von Pharmazeutika und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Thioacetazon ist ein Prodrug, das zur Aktivierung eine bakterielle Monooxygenase, EthA, benötigt, um aktiv zu sein . Sobald es aktiviert ist, stört es die Synthese von Mycolsäuren, die essentielle Bestandteile der Mykobakterien-Zellwand sind . Diese Störung führt zur Schwächung der Zellwand und letztendlich zum Absterben der Bakterien. Die genauen molekularen Ziele sind Enzyme, die an der Mycolsäure-Synthese beteiligt sind, wie z. B. Cyclopropan-Mycolsäure-Synthasen .

Ähnliche Verbindungen:

Isoniazid: Ein weiteres Anti-Tuberkulose-Medikament, das ebenfalls die Mycolsäure-Synthese angreift, aber einen anderen Wirkmechanismus hat.

Ethionamid: Ähnlich wie Thioacetazon benötigt es zur Aktivierung EthA und zielt auf die Mycolsäure-Synthese.

Thiocarlid: Ein Thioharnstoffderivat mit ähnlichen antibakteriellen Eigenschaften.

Einzigartigkeit: Thioacetazon ist einzigartig in seiner Fähigkeit, Resistenzen gegen stärkere Anti-Tuberkulose-Medikamente zu verhindern, wenn es in einer Kombinationstherapie eingesetzt wird . Seine Verwendung ist aufgrund seiner Toxizität und der Verfügbarkeit wirksamerer Alternativen begrenzt .

Vergleich Mit ähnlichen Verbindungen

Isoniazid: Another anti-tuberculosis drug that also targets mycolic acid synthesis but has a different mechanism of action.

Ethionamide: Similar to thioacetazone, it requires activation by EthA and targets mycolic acid synthesis.

Thiocarlide: A thiourea derivative with similar antibacterial properties.

Uniqueness: Thioacetazone is unique in its ability to prevent resistance to more powerful anti-tuberculosis drugs when used in combination therapy . its use is limited due to its toxicity and the availability of more effective alternatives .

Eigenschaften

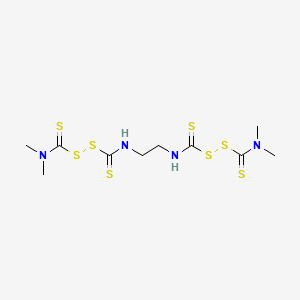

IUPAC Name |

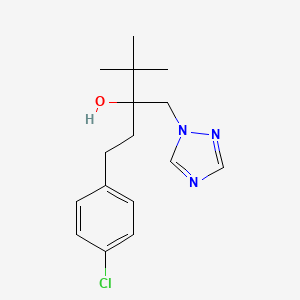

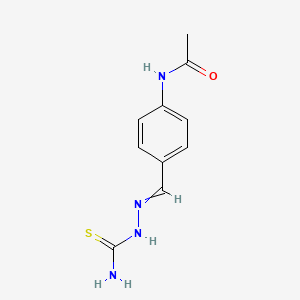

N-[4-[(carbamothioylhydrazinylidene)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJKTDHMYAMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022593 | |

| Record name | Amithiozone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-06-3 | |

| Record name | 4′-Formylacetanilide thiosemicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amithiozone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioacetazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.